4-(2-Oxopropyl)morpholine-3,5-dione
CAS No.: 1248462-62-5
Cat. No.: VC2826079
Molecular Formula: C7H9NO4
Molecular Weight: 171.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1248462-62-5 |
---|---|
Molecular Formula | C7H9NO4 |
Molecular Weight | 171.15 g/mol |
IUPAC Name | 4-(2-oxopropyl)morpholine-3,5-dione |
Standard InChI | InChI=1S/C7H9NO4/c1-5(9)2-8-6(10)3-12-4-7(8)11/h2-4H2,1H3 |
Standard InChI Key | MYPAPSTUDJZPRW-UHFFFAOYSA-N |
SMILES | CC(=O)CN1C(=O)COCC1=O |
Canonical SMILES | CC(=O)CN1C(=O)COCC1=O |
Introduction
Chemical Identity and Fundamental Properties
4-(2-Oxopropyl)morpholine-3,5-dione is classified as an organic building block with specific physicochemical properties that define its behavior in chemical reactions and biological systems. The compound is characterized by a morpholine ring featuring two carbonyl groups at positions 3 and 5, along with a 2-oxopropyl substituent at position 4.
Basic Identification Parameters
The compound's fundamental identification and physical properties are summarized in the following table:
Parameter | Value |
---|---|
Chemical Name | 4-(2-Oxopropyl)morpholine-3,5-dione |
CAS Number | 1248462-62-5 |
Molecular Formula | C₇H₉NO₄ |
Molecular Weight | 171.15 g/mol |
Minimum Purity | 95% |
Structural Classification | Morpholine derivative |
Functional Groups | Morpholine ring, ketone, imide |
Structural Characteristics
The morpholine-3,5-dione core of this compound consists of a six-membered heterocyclic ring containing one nitrogen and one oxygen atom, with carbonyl groups at positions 3 and 5. The 2-oxopropyl group at position 4 introduces additional functionality, making this molecule particularly interesting for medicinal chemistry applications. The presence of multiple functional groups within a relatively small molecule creates opportunities for diverse chemical transformations and interactions with biological targets.
Comparative Analysis with Related Compounds
To better understand the potential applications and reactivity patterns of 4-(2-Oxopropyl)morpholine-3,5-dione, it is valuable to examine structurally related compounds.
Structural Analogues
One notable structural analogue is 4-(2-Amino-2-phenylethyl)morpholine-3,5-dione hydrochloride (CAS: 2098032-11-0), which shares the morpholine-3,5-dione core but features an amino-phenylethyl substituent instead of the oxopropyl group . This compound has a molecular weight of 270.71 g/mol and molecular formula C₁₂H₁₅ClN₂O₃, indicating a more complex structure compared to 4-(2-Oxopropyl)morpholine-3,5-dione.
Functional Differences and Similarities
The key difference between these compounds lies in their substituents at position 4 of the morpholine ring. While 4-(2-Oxopropyl)morpholine-3,5-dione contains a ketone functional group in its side chain, the amino-phenylethyl analogue features an amine group and an aromatic phenyl ring. These differences significantly affect the compounds' physicochemical properties, including solubility, lipophilicity, and hydrogen-bonding capabilities.
Applications in Chemical Research and Development
4-(2-Oxopropyl)morpholine-3,5-dione has significant potential across multiple research domains, primarily due to its versatile scaffold nature.
Medicinal Chemistry Applications
In the field of medicinal chemistry, morpholine-containing compounds have demonstrated diverse biological activities. The morpholine-3,5-dione scaffold present in 4-(2-Oxopropyl)morpholine-3,5-dione could serve as a valuable pharmacophore for developing biologically active compounds with potential applications in:
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Enzyme inhibition
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Receptor modulation
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Anti-inflammatory agents
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Antimicrobial compounds
The presence of the oxopropyl group provides an additional point for structural diversification, allowing medicinal chemists to explore structure-activity relationships by modifying this side chain.
Role as a Building Block in Organic Synthesis
As indicated by its classification as a "versatile small molecule scaffold" , 4-(2-Oxopropyl)morpholine-3,5-dione serves as an important building block in organic synthesis. Its utility stems from:
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The presence of multiple functional groups that can undergo selective transformations
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The conformationally constrained morpholine ring system
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The potential for further elaboration through reactions at the ketone group
Synthetic chemists can leverage these features to incorporate the morpholine-3,5-dione core into more complex molecular architectures.
Structure-Activity Relationships and Molecular Modeling
The structural features of 4-(2-Oxopropyl)morpholine-3,5-dione make it an interesting subject for structure-activity relationship studies and molecular modeling investigations.
Pharmacophore Features
Key pharmacophore features of this compound include:
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The morpholine oxygen and nitrogen atoms as hydrogen bond acceptors
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The carbonyl groups at positions 3 and 5 as hydrogen bond acceptors
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The ketone functionality in the oxopropyl side chain as a hydrogen bond acceptor
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The relatively rigid morpholine ring providing a specific three-dimensional arrangement of these features
These pharmacophore elements could potentially interact with biological targets in ways that confer specific bioactivities.
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